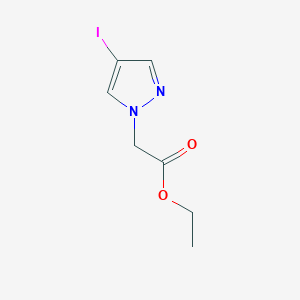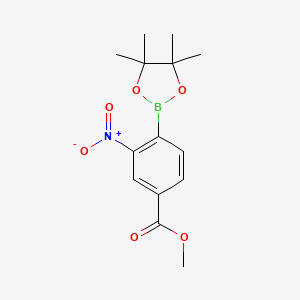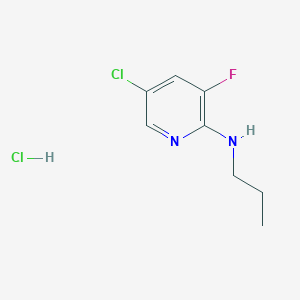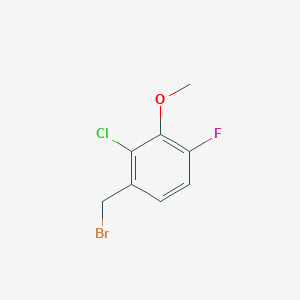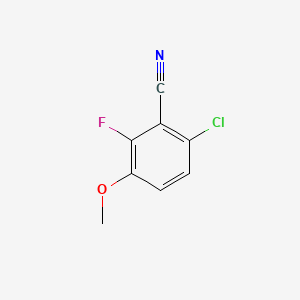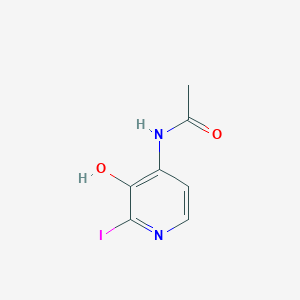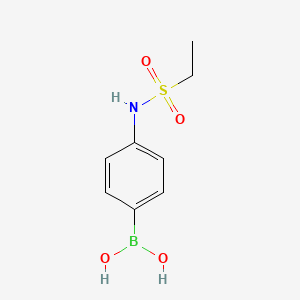
(4-(Ethylsulfonamido)phenyl)boronic acid
説明
“(4-(Ethylsulfonamido)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1072945-62-0 . It has a molecular weight of 229.06 and a molecular formula of C8H12BNO4S . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “(4-(Ethylsulfonamido)phenyl)boronic acid” is represented by the formula C8H12BNO4S . The compound contains elements such as carbon ©, hydrogen (H), boron (B), nitrogen (N), oxygen (O), and sulfur (S) .Physical And Chemical Properties Analysis
“(4-(Ethylsulfonamido)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 229.06 and a molecular formula of C8H12BNO4S .科学的研究の応用
Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
Furthermore, the key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . They are also used for electrophoresis of glycated molecules , as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
-
Sensing Applications : Boronic acids are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
-
Biological Labeling and Protein Manipulation : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification .
-
Separation Technologies : Boronic acids are used for electrophoresis of glycated molecules . They are also employed as building materials for microparticles for analytical methods .
-
Development of Therapeutics : Boronic acids are used in the development of therapeutics . They are also used in polymers for the controlled release of insulin .
-
Enrichment of cis-diol Containing Molecules : Phenylboronic acid-functionalized organic polymers have been used for the enrichment of cis-diol containing molecules . The polymers show a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity .
-
Imaging and Tumor Therapy : Various functional chemical materials have been widely used in imaging and tumor therapy. Targeted ligands such as antibodies, peptides, and small molecules have been combined with functional materials to enhance cellular uptake and are used for active targeting of cancer cells and tumors .
-
Sensing Applications : Boronic acids are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
-
Biological Labeling and Protein Manipulation : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification .
-
Separation Technologies : Boronic acids are used for electrophoresis of glycated molecules . They are also employed as building materials for microparticles for analytical methods .
-
Development of Therapeutics : Boronic acids are used in the development of therapeutics . They are also used in polymers for the controlled release of insulin .
-
Enrichment of cis-diol Containing Molecules : Phenylboronic acid-functionalized organic polymers have been used for the enrichment of cis-diol containing molecules . The polymers show a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity .
-
Imaging and Tumor Therapy : Various functional chemical materials have been widely used in imaging and tumor therapy. Targeted ligands such as antibodies, peptides, and small molecules have been combined with functional materials to enhance cellular uptake and are used for active targeting of cancer cells and tumors .
Safety And Hazards
特性
IUPAC Name |
[4-(ethylsulfonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4S/c1-2-15(13,14)10-8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGZKFSYJUXPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NS(=O)(=O)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674478 | |
| Record name | {4-[(Ethanesulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Ethylsulfonamido)phenyl)boronic acid | |
CAS RN |
1072945-62-0 | |
| Record name | B-[4-[(Ethylsulfonyl)amino]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Ethanesulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/structure/B1421175.png)
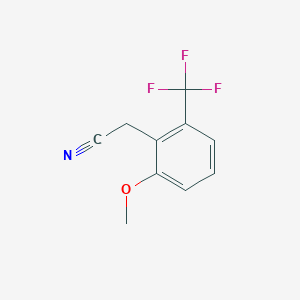
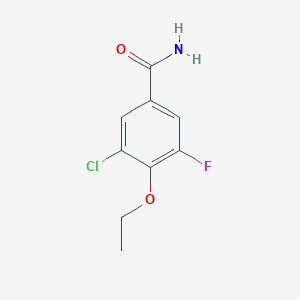
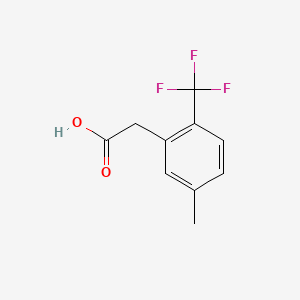
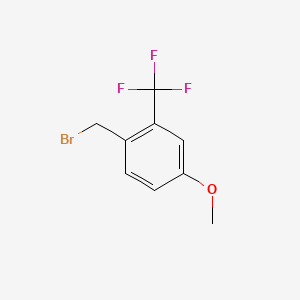
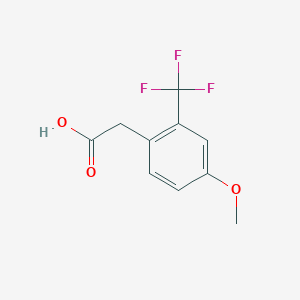
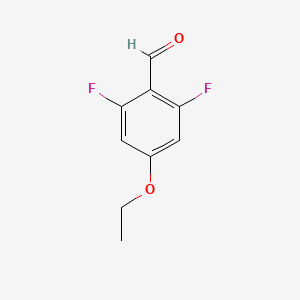
![1-(4-Methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B1421186.png)
